ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate
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Overview
Description
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with an ethyl ester group attached to the carboxylate position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline in the presence of a catalyst . This reaction proceeds through a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a wide range of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby affecting their activity and downstream signaling pathways .
Comparison with Similar Compounds
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar pyrazolopyridine structure but differ in the position of the fused rings.
1H-pyrazolo[3,4-c]quinolines: These compounds have an additional benzene ring fused to the pyrazolopyridine core.
1H-pyrazolo[3,4-b]quinolines: Similar to the previous compound but with a different ring fusion pattern.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-6-5-10-4-3-7(6)11-12-8/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDBAMHNFDEKKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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